Tetramethylrosamine chloride

Mitochondrial Imaging Multiplex Fluorescence Spectral Unmixing

Tetramethylrosamine chloride (TMR) is a cationic xanthylium dye that functions as a red-orange fluorescent probe for mitochondrial membrane potential, with absorption and emission maxima at 550 nm and 574 nm in aqueous and methanolic solutions. As the oxidized, fluorescent product of the colorless, non-fluorescent substrate dihydrotetramethylrosamine, it serves as a sensitive fluorogenic reporter for peroxidase activity and reactive oxygen species in vitro and in cellular models.

Molecular Formula C23H23ClN2O
Molecular Weight 378.9 g/mol
CAS No. 6837-70-3
Cat. No. B1225256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylrosamine chloride
CAS6837-70-3
Synonymsosamine
tetramethylrosamine
Molecular FormulaC23H23ClN2O
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1
InChIKeyKXVADGBQPMPMIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylrosamine Chloride (CAS 6837-70-3): A Red-Orange Xanthylium Mitochondrial Probe and Fluorogenic Peroxidase Substrate


Tetramethylrosamine chloride (TMR) is a cationic xanthylium dye that functions as a red-orange fluorescent probe for mitochondrial membrane potential, with absorption and emission maxima at 550 nm and 574 nm in aqueous and methanolic solutions [1]. As the oxidized, fluorescent product of the colorless, non-fluorescent substrate dihydrotetramethylrosamine, it serves as a sensitive fluorogenic reporter for peroxidase activity and reactive oxygen species in vitro and in cellular models [1]. TMR is also an established fluorescent substrate for multidrug resistance transporters, including P-glycoprotein (ABCB1) and MRP1 (ABCC1), making it a dual-purpose tool for both mitochondrial and transporter biology [2].

Why Tetramethylrosamine Chloride Cannot Be Substituted by Other Rhodamine or Rosamine Dyes


Although tetramethylrosamine chloride belongs to the broader rhodamine/rosamine family of mitochondrial probes, its specific substitution pattern on the xanthylium core produces a red-shifted emission (~574 nm) that is incompatible with substitution by shorter-wavelength green-emitting probes like rhodamine 123 (emission ~529 nm) for multiplexing with fluorescein or GFP. Furthermore, its biophysical interactions with efflux pumps are quantitatively distinct: TMR exhibits a passive permeability coefficient (k) nearly an order of magnitude higher than rhodamine 6G or tetramethylrhodamine ethyl ester, and generates a significantly weaker MRP1-mediated concentration gradient (i/Ce = 0.78 vs. 0.35–0.55 for other rhodamines), which fundamentally alters its utility as an efflux probe [1]. Finally, unlike the thiol-reactive MitoTracker derivatives that are retained after fixation, TMR is freely reversible, a property essential for real-time dynamic measurement of mitochondrial membrane potential but detrimental for fixed-cell protocols, making direct class-level substitution without protocol reconsideration invalid .

Head-to-Head Quantitative Differentiation of Tetramethylrosamine Chloride Against Closest Analogs


Red-Shifted Spectral Separation from Rhodamine 123 for Multiplex Fluorescence Imaging

Tetramethylrosamine chloride absorbs at a significantly longer wavelength than the classic mitochondrial stain rhodamine 123. This red-shift provides superior spectral separation from green-emitting fluorophores such as fluorescein, GFP, or calcein-AM, enabling simultaneous multi-parameter live-cell imaging with reduced fluorescence bleed-through [1].

Mitochondrial Imaging Multiplex Fluorescence Spectral Unmixing

Higher Passive Membrane Permeability and Distinct MRP1 Efflux Kinetics Compared to Other Rhodamines

In a controlled comparative kinetic analysis of MRP1-mediated efflux in living GLC4/ADR cells, tetramethylrosamine (TMR) exhibited a passive diffusion coefficient (k) that was 6.6 to 9.3 times higher than those of rhodamine 6G, rhodamine I, and rhodamine II, and a steady-state intracellular-to-extracellular concentration ratio (i/Ce) approximately twofold greater, indicating reduced net active efflux relative to passive entry [1].

Multidrug Resistance MRP1 Transporter Efflux Kinetics

Reversible Mitochondrial Staining for Dynamic Δψm Measurement Versus Fixable MitoTracker Dyes

Conventional fluorescent stains including tetramethylrosamine chloride and rhodamine 123 are readily sequestered by active mitochondria but wash out rapidly upon loss of mitochondrial membrane potential (Δψm). This reversible binding, in contrast to the covalent thiol-conjugation of chloromethyl-containing MitoTracker probes, enables TMR to track acute, real-time collapses in Δψm—a critical parameter for studying apoptosis, uncoupling, or transient depolarization . In a comparative study of seven mitochondrial fluorochromes, cells undergoing CD95/Fas-induced apoptosis exhibited decreased incorporation of potential-sensitive dyes including chloromethyl-X-rosamine, confirming that TMR, like other reversible dyes, reports genuine Δψm changes rather than fixed mitochondrial mass [1].

Mitochondrial Membrane Potential Live-Cell Kinetics Apoptosis

Limited Photodynamic Activity Versus Thio/Seleno Analogues — Defining the Non-Phototoxic Parent Scaffold

The parent tetramethylrosamine (TMR-O, where O represents the xanthylium oxygen) functions as a non-phototoxic baseline relative to its thio- and seleno analogues. While TMR-O itself shows no significant phototoxicity in chemosensitive AUXB1 cells even at 7 × 10⁻⁶ M in combination with verapamil and 5.0 J cm⁻² light irradiation, the seleno analogue TMR-Se achieves pronounced photokilling under identical conditions [1]. This low photodynamic activity of TMR-O is quantitatively explained by its negligible triplet quantum yield and minimal singlet oxygen generation, in contrast to the heavy-atom-substituted compounds where triplet yields increase from near-zero to 0.23 (TMR-S) and 0.97 (TMR-Se) [2].

Photodynamic Therapy Singlet Oxygen Quantum Yield Photosensitizer Screening

Validated Dual ABCB1/ABCC1 Fluorescent Substrate with Inhibitable Efflux Among Limited Rosamines

In a systematic screening of 31 fluorescent substrates against three ABC transporters, tetramethylrosamine chloride (designated T639) was one of only three rhodamine/rosamine dyes to exhibit inhibitable efflux mediated by both ABCB1 (P-glycoprotein) and ABCC1 (MRP1). In contrast, many commonly used mitochondrial dyes including rhodamine 123, TMRM, and DiOC6(3) were not identified as dual-pump substrates in this screening [1]. The efflux of T639 was inhibited by mometasone, nicardipine, pimozide, and verapamil, with inhibition profiles distinct from cyanine and BODIPY substrates in the panel [1].

ABC Transporter Profiling Flow Cytometry MDR Reversal Screening

High-Value Research and Procurement Scenarios for Tetramethylrosamine Chloride


Real-Time Mitochondrial Membrane Potential Kinetics in Apoptosis Research

Tetramethylrosamine chloride is the probe of choice when experimental protocols demand reversible mitochondrial staining that faithfully reports acute changes in Δψm during early apoptotic signaling, uncoupler treatment, or metabolic stress. Unlike fixable MitoTracker dyes that remain covalently attached, TMR rapidly washes out upon depolarization, enabling true kinetic readouts of mitochondrial function in live cells [1]. Its red-orange emission at 574 nm permits simultaneous use with green-fluorophore-conjugated antibodies or GFP-tagged proteins without significant spectral overlap [2].

MRP1-Mediated Multidrug Resistance Profiling and Inhibitor Screening

Due to its uniquely high passive membrane permeability (k = 9.3 × 10⁻¹³ L cell⁻¹ s⁻¹) and elevated steady-state intracellular accumulation (i/Ce = 0.78), TMR chloride provides the largest dynamic range among rhodamine probes for detecting MRP1 (ABCC1) efflux inhibition in flow cytometry-based screening campaigns [1]. Its validated substrate status for both ABCB1 and ABCC1 makes it a general-purpose probe in transporter panels for predicting pharmacokinetic drug–drug interaction liability [2].

Fluorogenic Peroxidase Substrate Development and Oxidative Burst Assays

As the fluorescent product of dihydrotetramethylrosamine oxidation, TMR chloride enables sensitive, long-wavelength detection of peroxidase activity and H₂O₂ production in phagocytic cells. The 550/574 nm absorption/emission pair provides a red-shifted alternative to dichlorofluorescein-based (green) assays, minimizing interference from cellular autofluorescence and enabling ratiometric dual-color oxidative burst measurements [1].

Non-Phototoxic Control for Chalcogenoxanthylium Photosensitizer Studies

In structure–activity studies of photodynamic antimicrobial or anticancer agents, tetramethylrosamine chloride serves as the non-phototoxic (singlet oxygen quantum yield ≈ 0) parent scaffold against which the light-dependent killing efficacy of thio- and seleno-substituted analogues (triplet yields of 0.23 and 0.97, respectively) is quantitatively benchmarked [1]. Procurement of TMR-O alongside its heavy-atom analogues is essential for controlled phototoxicity experiments requiring matched chemical scaffolds with divergent photophysical properties [2].

Quote Request

Request a Quote for Tetramethylrosamine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.